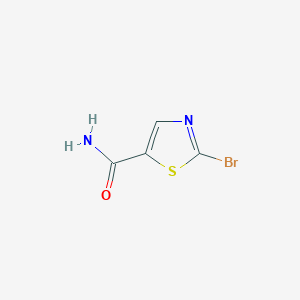
1-(Furan-2-carbonyl)piperidin-4-one
Übersicht
Beschreibung
“1-(Furan-2-carbonyl)piperidin-4-one” is a heterocyclic compound with a piperidin-4-one ring substituted with a furan-2-carbonyl group. It has a molecular weight of 193.2 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “1-(Furan-2-carbonyl)piperidin-4-one” is represented by the Hill Notation: C10H11NO3 . The InChI key for this compound is OOHYAFZVSIYUTB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“1-(Furan-2-carbonyl)piperidin-4-one” is a solid compound at room temperature . Its molecular weight is 193.20 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Drug Design and Pharmacology
1-(Furan-2-carbonyl)piperidin-4-one: is a valuable compound in the field of drug design and pharmacology. Its structure is a key component in the synthesis of various piperidine derivatives, which are present in more than twenty classes of pharmaceuticals . These derivatives have been studied for their potential as therapeutic agents due to their presence in a wide range of bioactive molecules, including alkaloids .
Material Science
In material science, this compound can be utilized as a precursor for the synthesis of complex organic molecules. Its reactivity makes it suitable for creating polymers or small molecules that could be used in the development of new materials with specific properties .
Chemical Synthesis
1-(Furan-2-carbonyl)piperidin-4-one: plays a crucial role in chemical synthesis. It serves as a building block for the construction of various chemical compounds through reactions like hydrogenation, cyclization, and multicomponent reactions . These synthetic routes are essential for creating compounds with potential applications in different industries.
Analytical Chemistry
This compound can be used as a standard or reference material in analytical chemistry. Its well-defined structure and properties allow for its use in method development and calibration of analytical instruments . This is crucial for ensuring the accuracy and reliability of analytical results.
Life Science Research
In life science research, 1-(Furan-2-carbonyl)piperidin-4-one could be employed in the study of biological systems. Its incorporation into biomolecules or probes can help in understanding biological processes at a molecular level .
Biochemistry
The compound’s role in biochemistry is linked to its potential as an intermediate in metabolic pathways. It could be used to study enzyme-catalyzed reactions and to explore the metabolism of furan-containing compounds in biological systems .
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, “1-(Furan-2-carbonyl)piperidin-4-one” is classified under GHS07. The hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound.
Eigenschaften
IUPAC Name |
1-(furan-2-carbonyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-8-3-5-11(6-4-8)10(13)9-2-1-7-14-9/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHYAFZVSIYUTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610101 | |
| Record name | 1-(Furan-2-carbonyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-carbonyl)piperidin-4-one | |
CAS RN |
108206-24-2 | |
| Record name | 1-(2-Furanylcarbonyl)-4-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108206-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Furan-2-carbonyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(furan-2-carbonyl)piperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

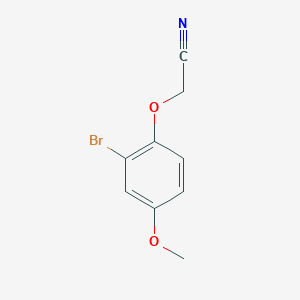
![1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene](/img/structure/B1290204.png)
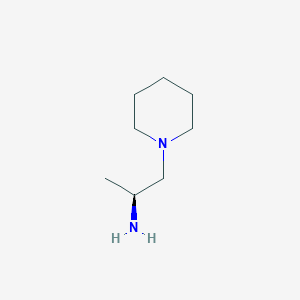
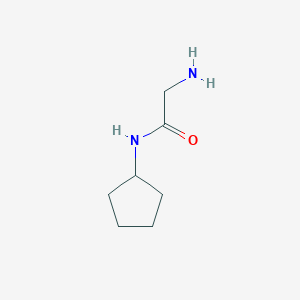
![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B1290213.png)
![6-Bromo-1-methyl-1H-benzo[D]imidazole](/img/structure/B1290216.png)

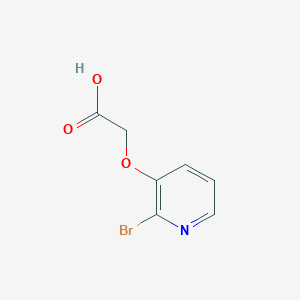



![Ethanol, 2-[[(2-fluorophenyl)methyl]thio]-](/img/structure/B1290235.png)

